

# Theoretical vs. experimental properties of 4'-Chlorobutyrophenone

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## Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

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An In-depth Technical Guide to **4'-Chlorobutyrophenone**: Theoretical vs. Experimental Properties

## Introduction

**4'-Chlorobutyrophenone**, systematically known as 1-(4-chlorophenyl)butan-1-one, is an aromatic ketone and a significant chemical intermediate in the field of organic synthesis. Its molecular structure, featuring a butyrophenone core with a chlorine substituent on the phenyl ring at the para position, makes it a valuable precursor for the synthesis of more complex molecules. The primary importance of this compound lies in its role as a key building block for various pharmaceutical compounds, particularly in the development of butyrophenone-class antipsychotic drugs.[1] This technical guide provides a comprehensive overview of its theoretical and experimental properties, detailed synthesis protocols, and its logical application in drug development workflows.

## Physicochemical Properties: A Comparative Analysis

The properties of **4'-Chlorobutyrophenone** have been characterized through both computational (theoretical) modeling and laboratory (experimental) measurements. A comparison of these values is essential for researchers to understand its behavior and purity.

## Data Presentation: Quantitative Properties

The following table summarizes the key theoretical and experimental physicochemical properties of **4'-Chlorobutyrophenone**.

Property	Theoretical/Computed Value	Experimental Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO	C <sub>10</sub> H <sub>11</sub> ClO	PubChem[2], ChemicalBook[3]
Molecular Weight	182.64 g/mol	182.65 g/mol	PubChem[2], ChemicalBook[3]
Melting Point	-	36-39 °C	ChemicalBook[3]
Boiling Point	-	253-254 °C	ChemicalBook[3]
Density	-	1.14 g/cm <sup>3</sup>	ChemicalBook[3]
Refractive Index	-	1.5169 (estimate)	ChemicalBook[3]
InChI	InChI=1S/C10H11ClO /c1-2-3-10(12)8-4-6- 9(11)7-5-8/h4-7H,2- 3H2,1H3	-	PubChem[2]
InChIKey	XLCJPQYALLFIPW- UHFFFAOYSA-N	-	PubChem[2]
SMILES	CCCC(=O)C1=CC=C( C=C1)Cl	-	PubChem[2]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **4'-Chlorobutyrophenone**.

Spectroscopic Technique	Key Experimental Data Points	Source
Mass Spectrometry (GC-MS)	Major m/z peaks: 139, 141, 111, 131	PubChem[2]
<sup>1</sup> H NMR	Spectra available in databases	ChemicalBook[4], PubChem[2]
<sup>13</sup> C NMR	Spectra available in databases	SpectraBase[5]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available	PubChem[2], SpectraBase[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis and property measurement of **4'-Chlorobutyrophenone**.

## Synthesis of 4'-Chlorobutyrophenone via Friedel-Crafts Acylation

The most common and effective method for synthesizing **4'-Chlorobutyrophenone** is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride.[1]

Reagents and Materials:

- Anhydrous Chlorobenzene (reactant)
- Butyryl chloride (reactant)
- Anhydrous Aluminum chloride (AlCl<sub>3</sub>) (catalyst)
- Crushed ice
- Concentrated Hydrochloric acid (HCl)
- 5% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate (drying agent)
- An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous chlorobenzene. The apparatus should be protected from atmospheric moisture using a drying tube.
- **Cooling:** Cool the stirred mixture in an ice bath to a temperature between 0-5 °C.
- **Addition of Acyl Chloride:** Add butyryl chloride dropwise from the dropping funnel to the cooled mixture. The rate of addition must be controlled to maintain the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Quenching and Decomposition:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5%  $\text{NaHCO}_3$  solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent like  $\text{MgSO}_4$ . Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **4'-Chlorobutyrophenone** can be purified by vacuum distillation to yield the final product.

## Melting Point Determination Protocol

The melting point is a key indicator of a solid compound's purity.

Apparatus and Materials:

- Melting point apparatus (e.g., DigiMelt or similar)
- Capillary tubes (sealed at one end)
- Purified sample of **4'-Chlorobutyrophenone**

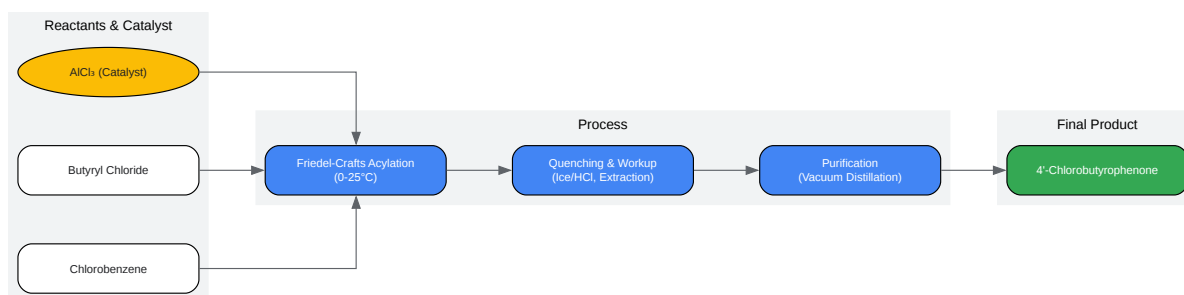
Procedure:

- Sample Preparation: Finely powder a small amount of the crystalline **4'-Chlorobutyrophenone**. Pack the powder into a capillary tube to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Measurement:
  - For a rough determination, use a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range.
  - For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.<sup>[6]</sup>  
<sup>[7]</sup>
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (clear point). The recorded melting point should be a range (e.g., 36-39 °C).<sup>[7]</sup>

## Visualizing Workflows and Relationships

### Synthesis Workflow

The following diagram illustrates the step-by-step laboratory synthesis of **4'-Chlorobutyrophenone**.

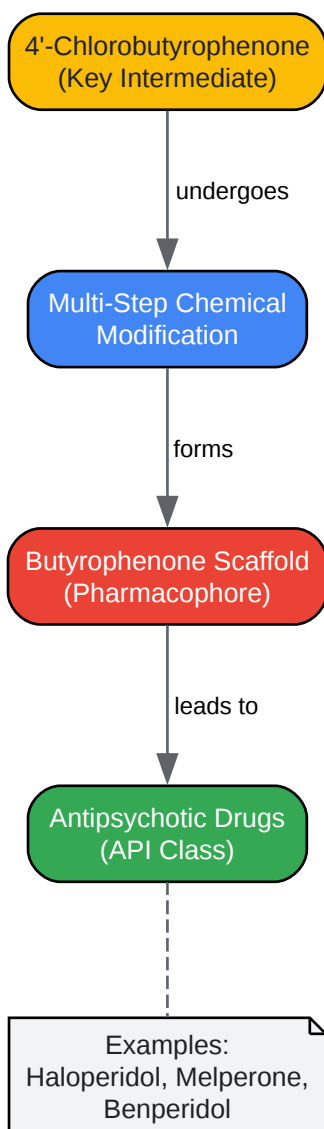


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Caption: Synthesis workflow for **4'-Chlorobutyrophenone** via Friedel-Crafts acylation.

## Application in Drug Development

**4'-Chlorobutyrophenone** is not typically an active pharmaceutical ingredient (API) itself but serves as a critical starting material for APIs. Its structure is modified to produce the butyrophenone scaffold found in many antipsychotic medications.



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Caption: Logical pathway from intermediate to final drug class.

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## References

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